Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate
Description
Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted at position 3 with a benzyloxy group. The benzyl moiety is further functionalized at position 4 with a 1,3-benzothiazol-2-ylsulfanyl group and at position 3 with a nitro (-NO₂) group.
Properties
IUPAC Name |
methyl 3-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S3/c1-26-19(23)18-15(8-9-28-18)27-11-12-6-7-17(14(10-12)22(24)25)30-20-21-13-4-2-3-5-16(13)29-20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXALVGRQKWFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate can be achieved through multi-step organic synthesis:
Formation of Benzothiazole Intermediate: : Starting with 2-aminothiophenol and carbon disulfide in the presence of potassium hydroxide to yield the benzothiazole intermediate.
Nitrobenzylation: : The intermediate then undergoes a nucleophilic aromatic substitution reaction with 3-nitrobenzyl chloride in an aprotic solvent like dimethylformamide (DMF).
Esterification: : The final step involves esterification with methyl thiophenecarboxylate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale these reactions using continuous flow methods to optimize yield and efficiency. Catalysts and optimized reaction conditions would be essential to maximize throughput and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group can undergo reduction to amines under catalytic hydrogenation.
Reduction: : The benzothiazole moiety can be oxidized to introduce sulfoxide or sulfone functional groups.
Substitution: : The benzyl ether linkage is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: : Palladium on carbon (Pd/C) under hydrogen gas for nitro group reduction.
Oxidation: : Use of m-chloroperoxybenzoic acid (mCPBA) for oxidation of the thiazole sulfur.
Nucleophilic Substitution: : Sodium ethoxide in ethanol for ether bond cleavage.
Major Products
Reduction: : Produces aminobenzyl derivatives.
Oxidation: : Forms sulfone or sulfoxide derivatives.
Substitution: : Results in various substituted benzyl ethers or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.
Catalyst Design: : Its structural components can be utilized in designing new catalysts for organic reactions.
Biology
Enzyme Inhibition: : Potential use as a scaffold in developing inhibitors for enzymes that interact with benzothiazole rings.
Drug Discovery: : Exploring its derivatives for antiviral or anticancer properties.
Medicine
Pharmaceuticals: : Could be a lead compound for novel therapeutic agents targeting specific biological pathways involving benzothiazole derivatives.
Industry
Materials Science: : Applications in developing advanced materials such as organic semiconductors or dyes.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with molecular targets:
Molecular Targets: : Enzymes with active sites that accommodate the benzothiazole moiety or the nitrobenzyl group.
Pathways Involved: : Could involve inhibition of enzyme catalysis or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
*Inferred from IUPAC name; exact data require experimental validation.
Key Observations:
Core Heterocycle Variation: The target compound and 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate share a thiophene core, whereas Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene ring.
Substituent Effects: The 1,3-benzothiazol-2-ylsulfanyl group in the target compound distinguishes it from the 4-methylphenyl sulfanyl analog . Benzothiazole derivatives are known for antimicrobial and anticancer activities, suggesting the target may exhibit enhanced bioactivity compared to its simpler analog. The nitro group in both the target and 4-[(4-methylphenyl)sulfanyl] analog could contribute to electron-withdrawing effects, influencing reactivity and stability.
Ester Functionality :
- The methyl ester in the target compound contrasts with the ethyl ester in the benzothiophene analog and the methoxyethyl group in the ranelic acid intermediate . Methyl esters generally exhibit higher metabolic stability than ethyl esters, which may prolong the target’s half-life in vivo.
Divergent Applications :
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
